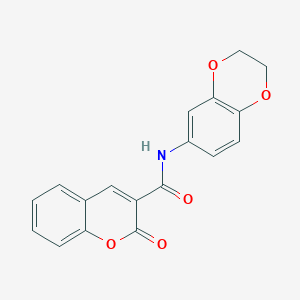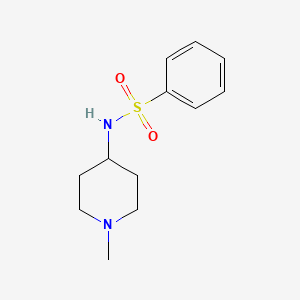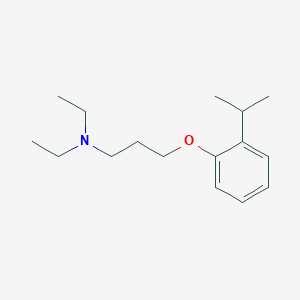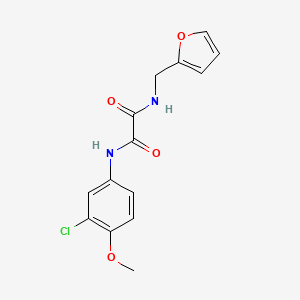
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as KF24345, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has also been found to modulate the activity of various enzymes and receptors, including COX-2, PPARγ, and TRPV1, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and obtain in high yield and purity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its biological activities, making it a promising compound for further research. However, there are also limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide and its potential applications in the treatment of cancer and neurodegenerative diseases. Furthermore, the development of new derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide with improved biological activity and selectivity could lead to the development of more effective therapeutic agents.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 3,4-methylenedioxybenzaldehyde, followed by a series of reactions involving various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-9-11-3-1-2-4-14(11)24-18(13)21)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBCBYFQGBYGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)



![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)
![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)